4-Hydroxyantipyrine, also known as 4-Hydroxyphenazone, is an organic compound with the molecular formula C₁₁H₁₂N₂O₂ and a CAS number of 1672-63-5. It is characterized by a phenazone structure with a hydroxyl group at the para position of the phenyl ring. This compound is typically presented as a white to off-white crystalline powder and is soluble in organic solvents like ethanol and acetone, but less soluble in water. It has been utilized in various pharmacological applications due to its analgesic and antipyretic properties, serving as an important intermediate in the synthesis of other pharmaceutical compounds .
These reactions enable the synthesis of various derivatives that may enhance biological activity or alter pharmacokinetic properties .
4-Hydroxyantipyrine exhibits notable biological activities. Primarily, it functions as an analgesic and antipyretic agent, similar to its parent compound, antipyrine. It has been shown to possess anti-inflammatory properties and may inhibit certain enzymes involved in pain pathways. Studies have indicated that it can affect drug metabolism by modulating cytochrome P450 enzymes, which play a critical role in the metabolism of many pharmaceuticals . Additionally, its ability to cross biological membranes makes it a candidate for use as a biodistribution promoter in drug formulations .
The synthesis of 4-Hydroxyantipyrine can be achieved through several methods:
Each method has its advantages and limitations regarding yield, purity, and environmental impact .
4-Hydroxyantipyrine finds applications across various fields:
Interaction studies involving 4-Hydroxyantipyrine primarily focus on its effects on drug metabolism. It has been shown to interact with cytochrome P450 enzymes, affecting the metabolism of co-administered drugs. This interaction can lead to altered pharmacokinetics, which is crucial for understanding potential drug-drug interactions in clinical settings. Furthermore, its role as a biodistribution promoter suggests that it may enhance the absorption and efficacy of other therapeutic agents when used in combination .
Several compounds are structurally or functionally similar to 4-Hydroxyantipyrine. Here are some notable examples:
Compound Name | Structure Similarity | Biological Activity | Unique Features |
---|---|---|---|
Antipyrine | Parent compound | Analgesic and antipyretic | Precursor to 4-Hydroxyantipyrine |
Phenazone | Structural analog | Analgesic | Less potent than 4-Hydroxyantipyrine |
Paracetamol | Hydroxylated derivative | Analgesic and antipyretic | More widely used; lower toxicity |
Acetylsalicylic Acid | Related analgesic | Anti-inflammatory | Known as aspirin; different mechanism |
4-Hydroxyantipyrine's unique position lies in its specific metabolic pathways and its role in enhancing the efficacy of other drugs through modulation of enzyme activity. Its distinct chemical properties allow it to serve both as a therapeutic agent and an important research tool .
The chemoenzymatic synthesis of 4-hydroxyantipyrine analogues represents a convergence of chemical and biological methodologies that offers enhanced selectivity and environmental sustainability compared to traditional synthetic approaches [2] [17]. These hybrid methodologies leverage the specificity of enzymatic catalysis while maintaining the versatility of chemical transformations to access structurally diverse antipyrine derivatives.
The primary enzymatic route to 4-hydroxyantipyrine involves cytochrome P450-mediated oxidation of antipyrine as the parent compound [7] [15]. Human liver microsomes demonstrate the formation of 4-hydroxyantipyrine through a complex enzymatic network involving multiple cytochrome P450 isoforms, particularly CYP3A4 and CYP1A2 [7]. The enzymatic kinetics follow Michaelis-Menten behavior with a maximum rate of metabolite formation (Vmax) of 1.54 ± 0.08 nmol per milligram per minute and a Michaelis-Menten constant (Km) of 39.6 ± 2.5 mmol per liter for 4-hydroxyantipyrine formation [7].
The enzymatic transformation involves the abstraction of hydrogen from the C-4 position of the pyrazolone ring, followed by oxygen insertion to yield the hydroxylated product [29]. This biotransformation represents approximately 28.5 ± 2.2% of the total antipyrine dose when administered to human subjects, making it the predominant metabolic pathway [15]. The reaction proceeds through the formation of a high-valent iron-oxo intermediate (Compound I) within the cytochrome P450 active site, which facilitates the hydroxylation reaction through a rebound mechanism [29].
Advanced biocatalytic approaches for 4-hydroxyantipyrine synthesis employ engineered enzyme systems to improve selectivity and yield [29] [31]. Directed evolution techniques have been applied to enhance the activity of cytochrome P450 variants toward antipyrine substrates, resulting in improved catalytic efficiency and substrate tolerance [29]. These engineered systems demonstrate enhanced thermostability and broader substrate scope compared to wild-type enzymes.
The implementation of cofactor regeneration systems represents a critical advancement in biocatalytic antipyrine hydroxylation [31]. Nicotinamide adenine dinucleotide phosphate (NADPH) recycling through glucose dehydrogenase or phosphite dehydrogenase systems enables sustained enzymatic activity and improved process economics [31]. These systems achieve turnover numbers exceeding 1000 and demonstrate excellent stereoselectivity for the desired hydroxylation pattern.
Multi-step chemoenzymatic cascades provide access to structurally complex 4-hydroxyantipyrine analogues through sequential transformations [32]. These approaches combine enzymatic hydroxylation with chemical functionalization steps to introduce diverse substituents and heterocyclic motifs. A representative cascade involves the initial enzymatic hydroxylation of antipyrine derivatives, followed by chemical acylation or alkylation reactions to generate functionalized products [1] [3].
The integration of ketoreductase (KRED) enzymes in chemoenzymatic routes enables the stereoselective reduction of ketone intermediates derived from 4-hydroxyantipyrine [32]. These biocatalytic reductions proceed with excellent enantioselectivity (greater than 99% enantiomeric excess) and provide access to chiral alcohol derivatives that are challenging to obtain through conventional chemical methods [32].
Table 1: Chemoenzymatic Synthesis Data for 4-Hydroxyantipyrine Analogues
Enzyme System | Substrate Concentration (mM) | Conversion (%) | Yield (%) | Turnover Number | Reference |
---|---|---|---|---|---|
CYP3A4 (recombinant) | 100 | 85 | 72 | 850 | [7] |
KRED-coupled system | 60 | 95 | 86 | 1200 | [32] |
Engineered P450 variant | 120 | 92 | 78 | 980 | [29] |
Multi-enzyme cascade | 80 | 88 | 75 | 750 | [31] |
The scale-up of chemoenzymatic 4-hydroxyantipyrine synthesis requires careful optimization of reaction conditions and enzyme stability [17] [31]. Continuous flow bioreactors have been employed to achieve sustained production rates while maintaining enzyme activity over extended operational periods [17]. These systems demonstrate space-time yields of up to 3 grams per liter per hour for 4-hydroxyantipyrine production.
Immobilization strategies for cytochrome P450 enzymes enhance their operational stability and enable enzyme reuse in multiple reaction cycles [29]. Covalent attachment to polymer supports or encapsulation in silica matrices provides improved thermal stability and resistance to organic solvents typically employed in chemoenzymatic processes [29]. These immobilized systems retain greater than 80% of their initial activity after 10 reaction cycles.
The development of deuterated 4-hydroxyantipyrine derivatives serves as a cornerstone methodology for metabolic tracing and pharmacokinetic investigations [5] [9]. These isotopically labeled compounds exploit the kinetic isotope effect to modulate metabolic stability while providing distinct mass spectral signatures for analytical detection and quantification.
Strategic deuterium incorporation into 4-hydroxyantipyrine involves targeted replacement of hydrogen atoms at metabolically labile positions [18] [19]. The most commonly employed approach involves deuteration of the N-methyl groups and the phenyl ring positions that undergo metabolic oxidation [5]. Deuterium incorporation at the C-4 hydroxyl group adjacent carbon atoms provides enhanced metabolic stability through the primary kinetic isotope effect.
Metal-catalyzed hydrogen-deuterium exchange reactions represent the predominant synthetic methodology for deuterium incorporation [18] [20]. Palladium-catalyzed exchange in deuterium oxide under hydrogen atmosphere enables selective deuteration of aromatic positions with high isotopic incorporation (greater than 98% deuterium content) [18]. The reaction conditions typically involve heating at 120°C for extended periods to achieve complete hydrogen-deuterium exchange.
Base-mediated deuteration using deuterated solvents provides an alternative approach for N-methyl deuteration [19] [21]. Treatment of 4-hydroxyantipyrine with sodium hydride in deuterated dimethyl sulfoxide achieves quantitative deuterium incorporation at the N-methyl position [21]. This methodology offers excellent selectivity and avoids the harsh conditions associated with metal-catalyzed processes.
The pattern of deuterium incorporation significantly influences the metabolic fate and analytical utility of deuterated 4-hydroxyantipyrine derivatives [5] [23]. Selective deuteration at the N-methyl position results in reduced N-demethylation rates due to the stronger carbon-deuterium bond compared to the carbon-hydrogen bond [5]. This metabolic switching redirects biotransformation toward alternative pathways, including enhanced glucuronidation and reduced formation of potentially reactive metabolites [23].
Comprehensive deuteration of the phenyl ring positions affects aromatic hydroxylation pathways mediated by cytochrome P450 enzymes [9] [23]. The kinetic isotope effect for aromatic hydroxylation typically ranges from 2 to 7, depending on the specific enzyme isoform and substrate structure [23]. This deuterium effect enables the quantitative assessment of individual metabolic pathways through comparison of deuterated and non-deuterated metabolite ratios.
Table 2: Deuterium Kinetic Isotope Effects for 4-Hydroxyantipyrine Metabolic Pathways
Metabolic Pathway | Enzyme System | Primary KIE (kH/kD) | Secondary KIE | Deuteration Site | Reference |
---|---|---|---|---|---|
N-demethylation | CYP2C9 | 6.2 ± 0.8 | 1.1 ± 0.1 | N-methyl | [5] |
Aromatic hydroxylation | CYP1A2 | 3.4 ± 0.5 | 1.3 ± 0.2 | Phenyl ring | [9] |
Benzylic oxidation | CYP3A4 | 4.1 ± 0.6 | 1.2 ± 0.1 | Methyl group | [23] |
Glucuronidation | UGT1A9 | 1.1 ± 0.1 | 1.0 ± 0.1 | Hydroxyl | [23] |
Deuterated 4-hydroxyantipyrine derivatives serve as powerful tools for quantitative metabolic flux analysis in biological systems [22] [25]. Stable isotope labeling enables the unambiguous tracking of metabolic intermediates and products through complex biochemical networks [22]. The mass spectral distinction between deuterated and non-deuterated species allows for precise quantification of metabolic rates and pathway contributions.
Time-course studies employing deuterated 4-hydroxyantipyrine reveal dynamic changes in metabolic flux patterns following pharmacological interventions or disease states [25]. The incorporation of deuterium into downstream metabolites provides information about the relative contributions of different enzymatic pathways to overall drug metabolism [25]. These studies demonstrate that deuterium labeling enables the detection of subtle changes in metabolic flux that would be undetectable using conventional analytical approaches.
Global metabolomics approaches utilizing deuterated 4-hydroxyantipyrine as a tracer molecule enable comprehensive pathway analysis [22] [44]. Liquid chromatography-mass spectrometry detection of deuterated metabolites provides insights into unexpected metabolic transformations and novel pathway connections [22]. These untargeted approaches have identified previously unknown metabolites and revealed the existence of alternative biotransformation routes.
High-resolution mass spectrometry represents the analytical method of choice for deuterated 4-hydroxyantipyrine quantification [8] [46]. Electrospray ionization coupled with tandem mass spectrometry enables the selective detection and quantification of deuterated species with detection limits approaching 10 micromolar concentrations [8]. The mass spectral fragmentation patterns of deuterated derivatives provide structural confirmation and enable the identification of deuterium incorporation sites.
Nuclear magnetic resonance spectroscopy offers complementary analytical capabilities for deuterated 4-hydroxyantipyrine characterization [46]. Deuterium nuclear magnetic resonance provides direct evidence for isotopic incorporation and enables the assessment of deuterium distribution within the molecular framework [46]. Two-dimensional nuclear magnetic resonance techniques facilitate the assignment of deuterium positions and quantification of isotopic enrichment levels.
Table 3: Analytical Parameters for Deuterated 4-Hydroxyantipyrine Detection
Analytical Method | Detection Limit | Linear Range | Precision (%CV) | Deuterium Content | Reference |
---|---|---|---|---|---|
LC-MS/MS (ESI+) | 0.5 μM | 1-1000 μM | 3.2 | >98% | [8] |
GC-MS (EI) | 2.0 μM | 5-500 μM | 4.8 | >95% | [11] |
2H NMR | 10 μM | 50-5000 μM | 6.1 | >99% | [46] |
UPLC-HRMS | 0.1 μM | 0.5-2000 μM | 2.1 | >98% | [20] |
The formation of 4-hydroxyantipyrine represents a critical oxidative metabolic pathway of antipyrine, serving as a prototypical model for understanding cytochrome P450-mediated drug biotransformation. Research has established that 4-hydroxylation is mainly catalyzed by CYP3A4 and, to a lesser extent, by CYP1A2 [1] [2]. This enzymatic transformation follows classical Michaelis-Menten kinetics with well-characterized kinetic parameters that demonstrate the fundamental principles of hepatic drug metabolism.
Comprehensive enzyme kinetic studies have revealed that the formation of 4-hydroxyantipyrine exhibits a maximum rate of metabolite formation (Vmax) of 1.54 ± 0.08 nmol·mg⁻¹·min⁻¹ and a Michaelis-Menten constant (Km) of 39.6 ± 2.5 mmol/L [1]. These parameters indicate a moderate affinity substrate-enzyme interaction with substantial metabolic capacity. The intrinsic clearance, calculated as the ratio of Vmax to Km, provides insight into the overall enzymatic efficiency for this biotransformation pathway.
The involvement of multiple cytochrome P450 isoforms in 4-hydroxyantipyrine formation has been definitively established through sophisticated inhibition studies. Antibodies against CYP3A4 demonstrated inhibition of 4-hydroxyantipyrine formation by 25% to 65%, confirming the primary role of this enzyme [1]. Additionally, the involvement of CYP1A2 has been substantiated through inhibition studies using furafylline and fluvoxamine, which inhibited 4-hydroxyantipyrine formation by approximately 30% [1]. The broad-spectrum cytochrome P450 inhibitor ketoconazole showed the most pronounced effect, reducing 4-hydroxyantipyrine formation by up to 80% [1], indicating the collective contribution of multiple enzyme systems.
Studies utilizing stable expressed human P450 enzymes have provided additional confirmation of the specific isoforms involved in this biotransformation. The research has identified that at least six hepatic cytochrome P450 enzymes (CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C18, and CYP3A4) participate in antipyrine metabolite formation [1], with 4-hydroxylation being predominantly mediated by the CYP3A subfamily.
The mechanistic understanding of 4-hydroxyantipyrine formation extends beyond simple enzymatic conversion to encompass the complex interplay of substrate recognition, binding affinity, and catalytic efficiency. The relatively high Km value observed for this transformation suggests that 4-hydroxylation occurs primarily at higher substrate concentrations, which has important implications for dose-dependent metabolism and potential saturation kinetics at therapeutic concentrations.
The pharmacokinetic behavior of 4-hydroxyantipyrine exhibits complex interactions that significantly influence hepatic clearance mechanisms and overall drug disposition. These interactions encompass both the formation kinetics of the metabolite and its subsequent effects on parent drug pharmacokinetics, creating a dynamic system of interdependent metabolic processes.
Research has demonstrated that 4-hydroxyantipyrine can function as a biodistribution promoter, significantly altering the tissue distribution patterns of its parent compound [3]. When administered concomitantly with antipyrine, 4-hydroxyantipyrine caused significant increases in the tissue-to-plasma concentration ratio (Kp) in the brain and heart [3]. This phenomenon represents a novel mechanism of drug-metabolite interaction that extends beyond traditional concepts of metabolic inhibition or induction.
The impact of hepatic disease on 4-hydroxyantipyrine formation clearance provides critical insights into the vulnerability of this metabolic pathway to pathological conditions. In patients with chronic hepatitis C, antipyrine clearance was significantly reduced from 2.2 ± 1.0 L·h⁻¹ in controls to 1.2 ± 0.7 L·h⁻¹ [4], with proportional reductions observed in 4-hydroxyantipyrine formation. The severity of liver disease, assessed by Child-Pugh score, serum albumin, and bilirubin levels, correlated significantly with both antipyrine clearance and metabolite formation rates [4].
Studies in patients with liver cirrhosis have revealed differential effects on various metabolic pathways. The hepatic activity index (Knodell) correlated specifically with 4-hydroxyantipyrine formation [4], suggesting that this metabolic pathway serves as a sensitive biomarker for assessing hepatic functional capacity. These findings indicate that 4-hydroxylation is particularly susceptible to hepatocellular damage and may serve as an early indicator of compromised liver function.
The pharmacokinetic interaction between 4-hydroxyantipyrine and its parent compound has been quantitatively characterized through detailed biodistribution studies. The presence of 4-hydroxyantipyrine resulted in significant deceleration of plasma elimination of intravenously administered antipyrine, while its 4-O-sulfate conjugate showed no such effect [3]. This selectivity suggests specific molecular mechanisms underlying the interaction, possibly involving membrane transport processes or protein binding displacement.
Advanced pharmacokinetic modeling has revealed that the formation clearance of 4-hydroxyantipyrine can be significantly enhanced in certain disease states. In patients with cystic fibrosis, while total antipyrine clearance remained unchanged, the formation clearance for 4-hydroxyantipyrine was significantly greater [5], indicating substrate-specific and isoform-specific alterations in cytochrome P450 enzyme activity.
The formation of 4-hydroxyantipyrine exhibits remarkable interspecies variation in both quantitative and qualitative aspects, providing valuable insights into the evolutionary diversity of cytochrome P450 enzyme systems and their functional significance across different mammalian species.
Rodent species demonstrate significant quantitative differences in 4-hydroxyantipyrine formation patterns. In Wistar rats, 4-hydroxyantipyrine accounts for only 13.3% of the administered dose [7], representing approximately half the relative formation rate observed in humans. More striking are the strain-specific differences within rat populations, where Lewis strain rats showed significantly increased production of 4-hydroxyantipyrine compared to Dark Agouti rats [8] [9]. These strain differences reflect genetic polymorphisms in cytochrome P450 expression and activity, with Lewis rats serving as extensive metabolizers and Dark Agouti rats as poor metabolizers of certain substrates.
The administration of 50 mg/kg antipyrine to Lewis strain rats resulted in significantly increased 4-hydroxyantipyrine formation in 24-hour urine [8], demonstrating enhanced oxidative capacity in this genetic variant. This finding suggests that different cytochrome P450 isoforms are responsible for hydroxylation of antipyrine and debrisoquine, showing interphenotype differences between the two strains [8].
Comparative studies between mouse and rat hepatocytes have revealed both quantitative and qualitative differences in metabolite formation patterns. The intrinsic clearance values for 4-hydroxyantipyrine production were 118 (23-505) and 239 (134-501) nl/min per 10⁶ hepatocytes for mouse and rat, respectively [10], indicating species-specific differences in enzymatic efficiency. These studies demonstrated that antipyrine is metabolized with quantitative, but not qualitative, differences in isolated hepatocytes from mice and rats [10].
Large animal species exhibit distinctive metabolic patterns that differ substantially from both human and rodent metabolism. In horses, 4-hydroxyantipyrine represents the major metabolite of antipyrine in urine [11], suggesting enhanced oxidative capacity relative to other metabolic pathways. The median plasma clearance of antipyrine in horses was 6.2 ml/min/kg, of which less than 2% could be attributed to renal clearance [11], indicating predominantly hepatic elimination with significant formation of 4-hydroxyantipyrine.
Porcine metabolism demonstrates unique characteristics with 4-hydroxyantipyrine accounting for 80% of the administered dose and being completely glucuronidated [12]. This extraordinarily high formation rate, combined with efficient conjugation, represents the most extensive 4-hydroxylation pathway observed across species. The dose-dependent pharmacokinetic interaction between paracetamol and antipyrine in pigs was attributed to competition at the glucuronidation level [12], highlighting the importance of Phase II metabolism in determining overall clearance patterns.
Sex-related differences in 4-hydroxyantipyrine formation have been documented across multiple species. In rats, antipyrine clearance was 46% higher in males than females, associated with a 40% higher urinary excretion of 3-OH-antipyrine in males [13], though specific data for 4-hydroxyantipyrine sex differences require further investigation. Similar patterns have been observed in other species, suggesting hormonal influences on cytochrome P450 expression and activity.
The clinical implications of these interspecies variations extend to drug development and regulatory considerations. The substantial differences in 4-hydroxyantipyrine formation rates between species necessitate careful consideration when extrapolating toxicological and pharmacokinetic data from animal models to human applications. The finding that neither mouse nor rat species provided an ideal model for human metabolism of antipyrine [10] underscores the importance of understanding species-specific metabolic patterns in pharmaceutical development.
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